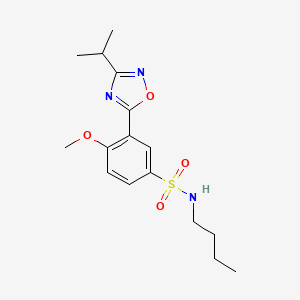

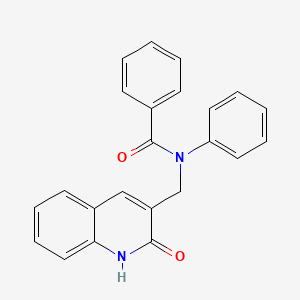

![molecular formula C6H12ClN3O4 B7709780 2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol CAS No. 1025966-98-6](/img/structure/B7709780.png)

2-[3-(2-Chloroethyl)-3-nitrosoureido]-1,3-propanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves a multi-step process. Initially, 2-chloroethylisocyanate reacts with 2-amino-1,3-propanediol in a mixture of acetonitrile (MeCN) and methanol (MeOH) to yield 2-[3-(2-chloroethyl)ureido]-1,3-propanediol. This intermediate is then nitrosated using sodium nitrite in 50% formic acid to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol undergoes several types of chemical reactions, including:

Alkylation: The compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription.

Nitrosation: The nitrosourea group can release nitric oxide (NO), which has various biological effects.

Common Reagents and Conditions

Alkylation: Typically involves the compound reacting with DNA under physiological conditions.

Nitrosation: Sodium nitrite in formic acid is commonly used for nitrosation reactions.

Major Products Formed

Alkylation: DNA adducts and cross-links.

Nitrosation: Release of nitric oxide and formation of nitroso derivatives.

Aplicaciones Científicas De Investigación

2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol has been extensively studied for its antitumor activity. Preclinical studies have shown promising results in the treatment of experimental intracranial tumors. The compound has been found to significantly increase the median life expectancy of rodents with brain tumor transplants . It has also been compared with other chemotherapeutic agents like lomustine and temozolomide, showing superior efficacy in some cases .

Mecanismo De Acción

The primary mechanism of action of 2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol involves alkylation of DNA. This leads to the formation of cross-links and DNA fragmentation, ultimately inhibiting DNA replication and transcription. The compound also releases nitric oxide, which can induce apoptosis in tumor cells .

Comparación Con Compuestos Similares

2-[3-(2-chloroethyl)-3-nitrosoureido]-1,3-propanediol is often compared with other nitrosoalkylureas, such as lomustine and temozolomide. While all these compounds share a similar mechanism of action involving DNA alkylation, this compound has shown unique efficacy in preclinical studies, particularly against intracranial tumors . Other similar compounds include:

Lomustine: Another nitrosoalkylurea used in chemotherapy.

Temozolomide: An imidazotetrazine with alkylating properties.

Conclusion

This compound is a promising compound in the field of cancer research, particularly for the treatment of brain tumors. Its unique chemical properties and mechanism of action make it a valuable candidate for further study and potential clinical application.

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZILCYKPLQLEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(C(=O)NC(CO)CO)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B7709699.png)

![N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7709718.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[5-(propan-2-YL)-1,3,4-thiadiazol-2-YL]butanamide](/img/structure/B7709733.png)

![N-(2,4-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7709746.png)

![2-[2-Methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B7709752.png)

![4-fluoro-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7709760.png)

![2-(azepan-1-yl)-N'-[(E)-furan-2-ylmethylidene]-2-oxoacetohydrazide](/img/structure/B7709774.png)